molecular formula C19H20Cl2N2O3 B14718684 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid CAS No. 20807-43-6

2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid

Cat. No.: B14718684
CAS No.: 20807-43-6
M. Wt: 395.3 g/mol
InChI Key: YHXCSAXDNGRWMX-UHFFFAOYSA-N
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Description

2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a bis(2-chloroethyl)amino group, making it a subject of interest in medicinal chemistry and other research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid typically involves multiple steps. One common method includes the condensation of 4-[bis(2-chloroethyl)amino]-2-methoxybenzaldehyde with 2-aminobenzoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or thioethers.

Scientific Research Applications

2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anticancer agent due to its structural similarity to known chemotherapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Chlorambucil: Another alkylating agent with a similar bis(2-chloroethyl)amino group.

    Melphalan: Contains a bis(2-chloroethyl)amino group and is used in cancer treatment.

    Cyclophosphamide: A prodrug that forms active alkylating agents in the body.

Uniqueness

2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methoxyphenyl}methylidene]amino}benzoic acid is unique due to its specific structure, which combines the bis(2-chloroethyl)amino group with a methoxyphenyl and benzoic acid moiety. This unique combination may offer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

20807-43-6

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]-2-methoxyphenyl]methylideneamino]benzoic acid

InChI

InChI=1S/C19H20Cl2N2O3/c1-26-18-12-15(23(10-8-20)11-9-21)7-6-14(18)13-22-17-5-3-2-4-16(17)19(24)25/h2-7,12-13H,8-11H2,1H3,(H,24,25)

InChI Key

YHXCSAXDNGRWMX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)C=NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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